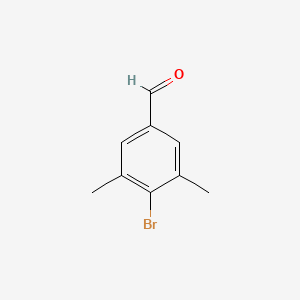

4-溴-3,5-二甲基苯甲醛

描述

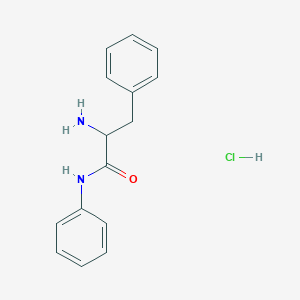

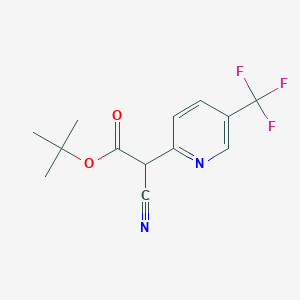

4-Bromo-3,5-dimethylbenzaldehyde is a chemical compound that serves as a starting material or intermediate in the synthesis of various organic molecules. It is characterized by the presence of a bromine atom and two methyl groups on a benzaldehyde structure. This compound is of interest due to its potential applications in material science, organic synthesis, and possibly in the development of new pharmaceuticals or materials with specific optical and electronic properties.

Synthesis Analysis

The synthesis of derivatives of 4-bromo-3,5-dimethylbenzaldehyde can be achieved through condensation reactions. For instance, Schiff base monomers derived from 4-bromobenzaldehyde have been synthesized by condensation with aromatic aminophenols . Another study demonstrates the use of 4-bromobenzaldehyde in the condensation with urea and substituted acetophenones to produce various pyrimidinones . These methods highlight the reactivity of the aldehyde group in 4-bromo-3,5-dimethylbenzaldehyde, which can be utilized to create a wide range of compounds with diverse properties.

Molecular Structure Analysis

The molecular structure of compounds related to 4-bromo-3,5-dimethylbenzaldehyde has been studied using various spectroscopic and crystallographic techniques. For example, the crystal structure of a derivative, 2-fluoro-4-bromobenzaldehyde, was investigated using X-ray diffraction, revealing an orthorhombic space group and a preference for the O-trans conformation . These structural analyses are crucial for understanding the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

4-Bromo-3,5-dimethylbenzaldehyde can undergo various chemical reactions due to its functional groups. The bromine atom can be substituted, as shown in the synthesis of pyrrole-2-carboxaldehydes from a dimer of 3-bromo-6-dimethylamino-1-azafulvene . Additionally, the aldehyde group can participate in multicomponent transformations, as demonstrated in the synthesis of isoxazolone derivatives . These reactions expand the utility of 4-bromo-3,5-dimethylbenzaldehyde in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-3,5-dimethylbenzaldehyde and its derivatives have been characterized using various techniques. Thermal, optical, and electrochemical properties were investigated for poly(iminophenol)s derived from 4-bromobenzaldehyde, showing the influence of electron-donating groups on these properties . The effect of bromine substitution on the structure and reactivity of related compounds, such as 2,3-dimethoxybenzaldehyde, has also been studied, indicating changes in intermolecular interactions and optical responses . These analyses are essential for the design of materials with specific desired properties.

科学研究应用

合成和表征

- 手性氨醇的合成:5-溴-2-二甲胺基苯甲醛,一个相关化合物,是通过N,N-二甲基苯胺的溴化和甲酰化制备的。该化合物用于合成手性氨醇多齿配体,通过红外光谱、质谱和1H-核磁共振光谱进行表征,并作为手性溶剂化剂评估对像布洛芬和苹果酸这样的手性羧酸的溶剂化 (Li Yuan-yuan, 2011)。

- 结构研究:在一项关于类似化合物N-(4-溴苄亚甲基)-3,4-二甲基异噁唑-5-胺的研究中,分析了其结构,揭示了苯环之间的弱π-π相互作用,这可能有助于理解4-溴-3,5-二甲基苯甲醛衍生物中的分子相互作用 (Asiri, Khan, & Tahir, 2010)。

化学性质和反应性

- 非线性光学性质:对二甲氧基苯甲醛进行溴代取代,如2,3-二甲氧基苯甲醛,已被证明会显著影响其非线性光学性质。这表明4-溴-3,5-二甲基苯甲醛中的溴代取代也可能影响其光学特性,使其成为非线性光学材料研究的候选对象 (Aguiar et al., 2022)。

- 选择性氧化研究:在一项相关研究中,取代羟基苯甲醛,如4-羟基-3,5-二甲基苯甲醛,已被用于制药和香水行业。这些化合物通常是通过芳香族甲基的选择性氧化而产生的,这种方法可能也适用于4-溴-3,5-二甲基苯甲醛 (Boldron et al., 2005)。

分析应用

- 气相色谱分析:已经研究了通过气相色谱确定类似结构的化合物,如3-溴-4-羟基苯甲醛。这意味着4-溴-3,5-二甲基苯甲醛在分析化学中,特别是在色谱技术中可能有潜在应用 (Shi Jie, 2000)。

安全和危害

4-Bromo-3,5-dimethylbenzaldehyde is classified as a hazardous substance . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye/face protection .

作用机制

Mode of Action

Aldehydes can react with nucleophiles, such as nitrogen in hydroxylamine or hydrazine, to form oximes or hydrazones . This reaction is essentially irreversible as the adduct dehydrates . The oxygen can also act as a nucleophile, but this leads to a reversible formation of a hemiketal .

Biochemical Pathways

The formation of oximes and hydrazones can potentially interfere with normal biochemical processes, especially those involving aldehydes and ketones .

Pharmacokinetics

The compound’s molecular weight (21307 g/mol ) suggests that it may be absorbed and distributed in the body. Its stability under inert gas at 2-8°C suggests that it may be stable in the body’s environment .

Result of Action

The formation of oximes and hydrazones can potentially alter the function of proteins and other molecules, leading to various cellular effects .

Action Environment

The action of 4-Bromo-3,5-dimethylbenzaldehyde can be influenced by various environmental factors. For instance, its stability under inert gas suggests that it may be sensitive to oxidation . Additionally, its reactivity with nucleophiles suggests that its action may be influenced by the presence of these molecules .

属性

IUPAC Name |

4-bromo-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USONNBCBJMNJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624001 | |

| Record name | 4-Bromo-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

400822-47-1 | |

| Record name | 4-Bromo-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)

![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)

![Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1289155.png)